molecular formula C20H23NO3S B6795109 N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide

Cat. No.: B6795109
M. Wt: 357.5 g/mol
InChI Key: PTHFTAGOSYXVJG-UHFFFAOYSA-N
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Description

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a chromene ring system, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the sulfonamide group further enhances its potential as a pharmacologically active molecule.

Properties

IUPAC Name

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-20(11-12-20)25(22,23)21-19(15-6-3-2-4-7-15)17-9-10-18-16(14-17)8-5-13-24-18/h2-4,6-7,9-10,14,19,21H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHFTAGOSYXVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropane Ring Formation: The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form chromanone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Chromanone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 2H-chromene and 4H-chromene share the chromene ring system but differ in their substituents and biological activities.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole, have similar functional groups but different core structures and pharmacological profiles.

Uniqueness

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-1-methylcyclopropane-1-sulfonamide is unique due to its combination of a chromene ring, a sulfonamide group, and a cyclopropane ring. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for research and development in various fields.

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